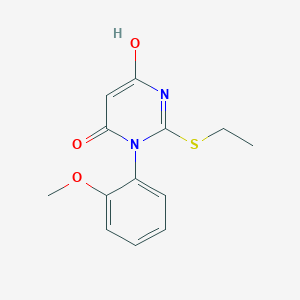![molecular formula C17H26ClNO2 B5978696 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride](/img/structure/B5978696.png)
1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride, also known as MPWB, is a synthetic compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and ion channels. Sigma-1 receptors are located in various regions of the brain, including the cortex, hippocampus, and striatum, and are involved in the regulation of calcium signaling, neurotransmitter release, and neuroplasticity. 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride has been shown to enhance the activity of sigma-1 receptors, which could have neuroprotective effects.
Biochemical and Physiological Effects:
1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, neurotransmitter release, and ion channel activity. It has also been found to have neuroprotective effects in animal models of neurological disorders, including ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride has several advantages for lab experiments, including its high potency, selectivity, and water solubility. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride, including the investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more potent and selective sigma-1 receptor ligands could have implications for the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride involves the condensation of 3-methoxyphenol with 4-pentenal in the presence of a base, followed by the reaction with 4-methylpiperidine in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection, neuroplasticity, and neurotransmitter release. 1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride has also been found to modulate the activity of ion channels and transporters, which could have implications for the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-15-8-11-18(12-9-15)10-3-4-13-20-17-7-5-6-16(14-17)19-2;/h3-7,14-15H,8-13H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXZIJPPQCLILT-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC=CCOC2=CC=CC(=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C/C=C/COC2=CC=CC(=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]-4-methylpiperidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5978617.png)
![N-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B5978619.png)
![3-benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-4-one](/img/structure/B5978630.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5978634.png)
![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2,6-dibromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5978639.png)
![5-methyl-7-(3-phenyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5978646.png)
![3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5978654.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B5978657.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B5978660.png)
![5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5978664.png)
![4-[(1H-indol-3-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5978672.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5978698.png)
![2-[1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5978718.png)